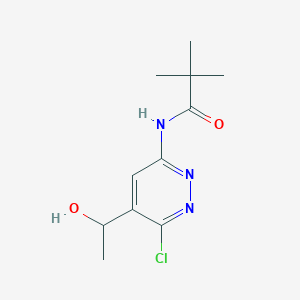

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

説明

BenchChem offers high-quality N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H16ClN3O2 |

|---|---|

分子量 |

257.72 g/mol |

IUPAC名 |

N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17) |

InChIキー |

VZIKLQCFGIOIDX-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O |

製品の起源 |

United States |

"N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide chemical properties"

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are critical for assembling complex Active Pharmaceutical Ingredients (APIs). N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a stereochemically rich, multi-functional intermediate that has gained prominence in the synthesis of advanced therapeutics, most notably in the development of IL-17A inhibitors such as LY3509754 [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and validated synthetic workflows associated with this compound. Designed for process chemists and drug development professionals, this guide elucidates the causality behind specific synthetic choices—such as biocatalytic reduction and cryogenic triflation—ensuring that the described protocols serve as robust, self-validating systems for scale-up manufacturing.

Physicochemical Profiling & Structural Analysis

The utility of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide stems from its three orthogonal functional handles: an electron-deficient pyridazine core, a sterically demanding pivalamide protecting group, and a chiral secondary alcohol.

Quantitative Physicochemical Data

To facilitate integration into synthetic workflows and analytical method development, the core physicochemical properties of the compound are summarized below:

| Property | Value | Structural Implication |

| Chemical Formula | C₁₁H₁₆ClN₃O₂ | Highly functionalized low-MW fragment. |

| Molecular Weight | 257.72 g/mol | Ideal for fragment-based drug design (FBDD). |

| H-Bond Donors | 2 (-OH, -NH) | Capable of directing stereospecific interactions. |

| H-Bond Acceptors | 4 (N, N, O, O) | High polarity; requires polar aprotic solvents for reactions. |

| Predicted LogP | ~1.8 – 2.2 | Balanced lipophilicity; pivalamide offsets pyridazine polarity. |

| C6-Cl Reactivity | Highly Electrophilic | Primed for SNAr due to ortho/para nitrogen activation. |

Structural Reactivity Map

The molecule is strategically designed to allow sequential, regioselective functionalization without the need for intermediate protection/deprotection cycles.

Structural reactivity map highlighting the three orthogonal functional handles of the compound.

-

The Pivalamide Group (C3): The bulky tert-butyl moiety provides extreme steric shielding. This prevents unwanted N-alkylation or N-oxidation during downstream cross-coupling steps.

-

The 1-Hydroxyethyl Group (C5): A critical chiral center. It is typically generated via asymmetric reduction and serves as a precursor for stereospecific carbon-heteroatom bond formation (e.g., SN2 displacement).

-

The Chloro Group (C6): Positioned adjacent to the ring nitrogen, this halogen is highly activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Mechanistic Workflows & Synthetic Utility

The synthesis and subsequent functionalization of this intermediate rely on highly controlled, stereoselective methodologies. Recent process chemistry advancements [1] have demonstrated that biocatalysis and continuous flow technologies drastically outperform traditional batch chemistry for these specific transformations.

Biocatalytic Asymmetric Reduction

The 1-hydroxyethyl chiral center is established by reducing the corresponding acetylpyridazine precursor. While traditional asymmetric hydrogenation (e.g., utilizing Ru-BINAP catalysts) is viable, it often suffers from scalability issues, high catalyst costs, and trace heavy-metal contamination.

Instead, utilizing a Ketoreductase (KRED) enzyme provides >99% enantiomeric excess (ee). The causality here is thermodynamic and kinetic: the KRED enzyme’s active site rigidly locks the acetyl group, forcing hydride delivery from the NADPH cofactor exclusively to one face of the ketone. Isopropanol (IPA) is used as a terminal reductant to recycle NADP⁺ back to NADPH, creating a self-sustaining catalytic cycle.

Cryogenic Triflation and SN2 Displacement

To attach complex pharmacophores (such as chiral diamines), the secondary alcohol must be converted into a leaving group. Mesylation or tosylation often fails due to the electron-withdrawing nature of the adjacent pyridazine ring, which slows down SN2 kinetics and invites competitive E2 elimination.

Trifluoromethanesulfonic anhydride (Tf₂O) is selected because the resulting triflate is an exceptionally potent leaving group. This allows the subsequent SN2 displacement to occur at cryogenic temperatures (-20 °C to 0 °C), thereby completely suppressing elimination pathways and ensuring 100% inversion of stereochemistry (Walden inversion).

Synthetic workflow from ketone precursor to advanced API intermediate via biocatalysis and SN2.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next synthetic node.

Protocol A: Biocatalytic Synthesis of the Chiral Alcohol

Objective: Reduce N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide to the (S)- or (R)-alcohol with >99% ee.

-

System Preparation: Charge a jacketed reactor with 0.1 M potassium phosphate buffer (pH 8.0). The pH is strictly maintained at 8.0 to prevent enzyme denaturation and optimize the hydride transfer rate.

-

Reagent Addition: Add the acetylpyridazine precursor (1.0 eq), NADP⁺ (0.01 eq), and Isopropanol (10 volumes).

-

Enzyme Introduction: Introduce the engineered KRED enzyme (e.g., KRED-116880, 5 wt%).

-

Reaction Execution: Heat the biphasic mixture to 40 °C under gentle agitation.

-

Self-Validation (IPC): At 12 hours, pull a 0.5 mL aliquot. Extract with EtOAc and analyze via Reverse-Phase HPLC. The reaction is deemed complete when the ketone peak area is <0.5%.

-

Isolation: Cool to 20 °C, extract with ethyl acetate (3 x 5 volumes), wash the organic layer with brine, and concentrate under reduced pressure. Crystallize from heptane/EtOAc to upgrade chiral purity to >99.5% ee.

Protocol B: Cryogenic Triflation and SN2 Amination

Objective: Activate the alcohol and displace it with a chiral amine without racemization.

-

Activation: Dissolve the chiral alcohol from Protocol A in anhydrous Dichloromethane (DCM, 10 volumes). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Cryogenic Control: Cool the reactor to -20 °C. Causality: Strict temperature control prevents the highly reactive triflate intermediate from decomposing into a vinyl pyridazine via E2 elimination.

-

Triflation: Dropwise addition of Tf₂O (1.2 eq) over 30 minutes, maintaining internal temperature below -15 °C.

-

Self-Validation (IPC): Analyze via TLC or rapid LC-MS to confirm complete disappearance of the alcohol. The triflate will appear as a highly non-polar, UV-active spot.

-

Displacement: Add the incoming nucleophile (e.g., a chiral diamine, 1.5 eq) directly to the cold reactor. Slowly warm to 0 °C over 2 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via crystallization or silica gel chromatography.

Analytical Validation Strategies

To guarantee the scientific integrity of the synthesized N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, orthogonal analytical techniques must be employed:

-

Chiral Supercritical Fluid Chromatography (SFC): Utilized to determine the enantiomeric excess of the 1-hydroxyethyl group. SFC is preferred over traditional chiral HPLC due to its superior resolution and faster run times for polar heterocyclic compounds.

-

¹H and ¹³C NMR Spectroscopy: The methine proton of the 1-hydroxyethyl group is highly diagnostic, typically appearing as a distinct quartet around 4.8–5.2 ppm (depending on the solvent), while the pivalamide tert-butyl group presents as a sharp, 9-proton singlet near 1.3 ppm.

-

Reaction Calorimetry (RC1): For scale-up operations, the triflation step must be profiled in a reaction calorimeter to quantify the heat of reaction (ΔH), ensuring that industrial-scale chillers can maintain the critical -20 °C threshold.

References

-

Yang, Q., Linder, R. J., Lu, Y., Beauchamp, T. J., Woods, T. A., Coates, D. A., Reizman, B. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development, 29(4), 986-1005.[Link]

In-Depth Technical Guide: CAS 2452465-32-4 (N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide)

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and complex organic synthesis, halogenated heteroaromatic building blocks are indispensable. CAS 2452465-32-4 , chemically identified as N-(6-chloro-5-methylpyridazin-3-yl)pivalamide , serves as a highly specialized, bifunctional intermediate. It is predominantly utilized in the synthesis of kinase inhibitors and advanced pharmaceutical APIs.

The molecular architecture of this compound is strategically designed for controlled reactivity:

-

Pyridazine Core: Provides a rigid, nitrogen-rich scaffold capable of hydrogen bonding, improving the pharmacokinetic profiles of downstream drug candidates.

-

6-Chloro Substituent: Acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

-

5-Methyl Group: Introduces targeted steric hindrance adjacent to the chlorine atom. This slows down undesired side reactions and directs regioselectivity during functionalization.

-

Pivalamide (tert-butyl amide) Group: Serves as a robust protecting group for the 3-amino position. Its massive steric bulk prevents unwanted N-alkylation or N-arylation during downstream coupling, while also significantly increasing the compound's solubility in organic solvents compared to the free amine [1].

Physicochemical Properties

Understanding the baseline physicochemical properties of CAS 2452465-32-4 is critical for optimizing reaction conditions, particularly solvent selection and chromatographic purification [2, 3].

| Property | Value | Mechanistic Implication |

| CAS Number | 2452465-32-4 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₀H₁₄ClN₃O | Defines stoichiometry for reaction equivalents. |

| Molecular Weight | 227.69 g/mol | Used for precise molarity and yield calculations. |

| Predicted LogP | ~1.40 | Indicates moderate lipophilicity; highly soluble in EtOAc, DCM, and THF. |

| Hydrogen Bond Donors | 1 | The N-H of the pivalamide can participate in H-bonding. |

| Hydrogen Bond Acceptors | 3 | Pyridazine nitrogens and the carbonyl oxygen act as acceptors. |

| Physical State | Solid | Requires dissolution in appropriate organic solvents prior to reaction. |

Functionalization Pathways & Reactivity

The strategic placement of the pivalamide and methyl groups dictates the reactivity of the pyridazine core. The steric bulk of the pivaloyl group effectively shields the N3 position, ensuring that the C6-Cl bond is the exclusive site of oxidative addition by palladium catalysts.

Reactivity map of CAS 2452465-32-4 demonstrating primary functionalization pathways.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

To demonstrate the utility of CAS 2452465-32-4, the following is a self-validating, step-by-step protocol for a Suzuki-Miyaura cross-coupling. This method attaches an aryl group to the C6 position.

Causality of Experimental Choices:

-

Catalyst (Pd(dppf)Cl₂): The 5-methyl group creates steric hindrance near the C6-Cl bond. A bulky, bidentate ligand like dppf is required to facilitate efficient oxidative addition and prevent catalyst deactivation.

-

Solvent System (1,4-Dioxane / H₂O, 4:1): The biphasic system is crucial. Dioxane dissolves the organic starting materials, while water dissolves the inorganic base (K₂CO₃), ensuring the generation of the active boronate complex.

-

Base (K₂CO₃): A mild base is chosen to activate the boronic acid without inadvertently hydrolyzing the pivalamide protecting group prematurely.

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, add CAS 2452465-32-4 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with Argon for 15 minutes. Self-Validation: The solution should transition from a suspension to a distinct biphasic mixture. Degassing is mandatory to prevent the oxidation of Pd(0) to inactive Pd(II) species by atmospheric oxygen.

-

Heating: Seal the flask and heat to 90 °C for 12 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LC-MS. You should observe the disappearance of the starting material (m/z 228 [M+H]+) and the appearance of the coupled product mass.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. The EtOAc layer extracts the organic product while the aqueous layer removes the inorganic salts and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the functionalized intermediate.

Downstream Deprotection

Once the desired C6 substitution is achieved, the pivalamide group can be removed to yield the free 3-amine (similar to the base core [4]). This is typically achieved using strong acidic conditions (e.g., 6M HCl at reflux) or strong basic conditions (e.g., NaOH in EtOH/H₂O at 80 °C).

Safety, Storage, and Handling

-

Toxicity: Like many halogenated heteroaromatics, CAS 2452465-32-4 may cause skin and respiratory irritation. It should be handled in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

-

Storage: Store in a cool, dry place (2-8 °C recommended for long-term stability) under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation of the pivalamide linkage.

-

Stability: The compound is generally stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids/bases until deprotection is explicitly desired.

References

-

PubChem , National Center for Biotechnology Information. "6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663". Available at:[Link]

In-Depth Technical Guide: Mechanism of Action and Synthetic Utilization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in IL-17A Inhibitor Development

Executive Summary

The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (and its closely related methoxy-analogs) functions as a foundational chiral intermediate in the synthesis of novel imidazo[1,2-b]pyridazine-based small molecule inhibitors[1]. While monoclonal antibodies have historically dominated the treatment landscape for immune-mediated diseases like psoriasis, orally bioavailable small molecules offer a non-immunogenic, patient-compliant alternative.

This whitepaper details the synthetic utility of this intermediate—specifically its generation via advanced biocatalysis—and elucidates the mechanism of action of the resulting active pharmaceutical ingredient (API), LY3509754 , a potent inhibitor of the Interleukin-17A (IL-17A) pathway[2].

Chemical Identity and Synthetic Utility

In the development of complex small molecule biologics-replacements, the construction of stereocenters with high fidelity is paramount. The precursor ketone, N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (or its methoxyacetyl derivative), is subjected to a highly optimized Ketoreductase (KRED) biocatalytic process to yield the chiral alcohol intermediate[1].

This intermediate is critical because the hydroxyl group serves as the synthetic handle for downstream activation (via triflation) and subsequent SN2 displacement[1]. By utilizing a KRED biocatalyst rather than traditional asymmetric hydrogenation, process chemists successfully eliminate unstable enamine intermediates, thereby suppressing product decomposition and drastically improving the scalability and isolated yield of the target pyridazinyl imidazolidinone pharmacophore[1].

Fig 1: Scalable synthetic workflow utilizing KRED biocatalysis to generate the chiral intermediate.

Mechanism of Action: IL-17A Target Inhibition

Because the intermediate itself is a building block, its "mechanism of action" is realized through the final synthesized API (e.g., LY3509754).

Target Biology: IL-17A is a pro-inflammatory cytokine produced by T-helper 17 (Th17) cells. It forms a homodimer that binds to the IL-17RA/IL-17RC receptor complex, recruiting the Act1 adaptor protein. This triggers the TRAF6-dependent activation of NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory chemokines like CXCL1 and IL-8[2].

Pharmacological Intervention: The synthesized imidazo[1,2-b]pyridazine small molecule acts as a potent, selective, and orally bioavailable inhibitor[3]. It binds directly to the human IL-17A dimer with high affinity (KD = 2.14 nM), inducing a steric blockade that dose-dependently prevents the cytokine from interacting with the IL-17RA receptor[2]. This upstream blockade halts the entire inflammatory cascade associated with psoriatic pathogenesis[4].

Fig 2: IL-17A signaling pathway and the mechanism of receptor blockade by small molecule inhibitors.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the generation of the intermediate and the biological validation of the final API.

Protocol 1: KRED-Mediated Asymmetric Reduction of the Ketone Precursor

This protocol outlines the biocatalytic generation of the 1-hydroxyethyl stereocenter.

-

Preparation of the Reaction Matrix: Suspend the ketone precursor in a buffered aqueous system (100 mM potassium phosphate, pH 7.0) containing the engineered Ketoreductase (KRED) enzyme and a cofactor recycling system (glucose, glucose dehydrogenase [GDH], and NADP+).

-

Causality: The aqueous suspension ensures enzyme stability, while the GDH system continuously regenerates NADPH, driving the thermodynamic equilibrium entirely toward the chiral alcohol product[1].

-

-

Thermal and pH Control: Maintain the bioreactor at 30°C with continuous titration of 1M NaOH.

-

Causality: Gluconic acid is produced as a stoichiometric byproduct of the GDH cofactor recycling. Continuous neutralization prevents pH-induced denaturation of the KRED enzyme.

-

-

In-Process Control (IPC) & Self-Validation: Sample the reaction at 12 hours. Quench with acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via reverse-phase HPLC.

-

Validation Check: The reaction is deemed complete when the ketone peak area is <1%. Crucially, chiral stationary phase LC must confirm an enantiomeric excess (ee) of >99% to validate the stereocenter's integrity before proceeding to the highly sensitive triflation step[1].

-

Protocol 2: In Vitro IL-17A Target Engagement Assay (AlphaLISA)

This protocol measures the ability of the final API to disrupt the IL-17A/IL-17RA protein-protein interaction.

-

Reagent Preparation: Prepare solutions of recombinant human IL-17A and biotinylated IL-17RA in assay buffer (HEPES-buffered saline supplemented with 0.1% BSA and 0.05% Tween-20).

-

Causality: BSA and Tween-20 prevent non-specific binding of the highly lipophilic small molecule to the microplate walls, ensuring accurate concentration-response curves.

-

-

Compound Incubation: Incubate serial dilutions of the synthesized API (e.g., LY3509754) with IL-17A for 60 minutes at room temperature.

-

Causality: This pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with the cytokine dimer before the competing receptor is introduced[2].

-

-

Receptor and Bead Addition: Add biotinylated IL-17RA, followed by Streptavidin-coated Donor beads and Anti-IL-17A Acceptor beads. Incubate in the dark for 2 hours.

-

Signal Detection & Self-Validation: Read the plate using an AlphaScreen-compatible microplate reader (680 nm excitation, 615 nm emission).

-

Validation Check: Calculate the Z'-factor using positive (no inhibitor) and negative (no IL-17A) controls. A Z'-factor > 0.6 validates the assay's robustness. The IC50 is derived using a 4-parameter logistic non-linear regression model[5].

-

Quantitative Data & Pharmacological Profile

The successful execution of the synthetic and biological workflows yields highly optimized metrics, summarized below.

Table 1: Biocatalytic Process Metrics (Ketone to Chiral Alcohol) [1]

| Parameter | Metric / Value | Significance |

| Enzyme System | Engineered KRED / GDH | Eliminates unstable enamine intermediates. |

| Conversion Rate | > 99% | Ensures minimal carryover of unreacted ketone. |

| Enantiomeric Excess (ee) | > 99% | Critical for downstream SN2 inversion fidelity. |

| Isolated Yield (Scale-up) | ~ 60% (Continuous Flow) | Significant improvement over batch mode (~40%). |

Table 2: Pharmacological Profile of Final API (LY3509754) [2][4][5]

| Pharmacological Parameter | Value | Observation |

| Binding Affinity (KD) | 2.14 nM | High-affinity direct binding to human IL-17A. |

| In Vitro IC50 (AlphaLISA) | < 9.45 nM | Potent disruption of IL-17A/IL-17RA interaction. |

| Cellular IC50 (Keratinocytes) | 8.25 nM | Inhibition of IL-17A-induced CXCL1/GROα. |

| Clinical Tmax | 1.5 – 3.5 hours | Rapid oral absorption in human subjects. |

| Terminal Half-Life (t1/2) | 11.4 – 19.1 hours | Supports once-daily dosing regimens. |

Clinical Context and Future Directions

While the synthetic pathway utilizing the N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide scaffold successfully yielded LY3509754 with exceptional target engagement and a favorable pharmacokinetic profile, clinical translation presented challenges. In a Phase I randomized placebo-controlled study, healthy participants exhibited strong target engagement (elevated plasma IL-17A levels within 12 hours of dosing)[4].

However, oral dosing was poorly tolerated at higher multiple-ascending doses due to drug-induced liver injury (DILI), characterized by elevated liver transaminases and lobular inflammation[4]. Researchers theorize that this hepatotoxicity is an off-target effect related to the specific chemical scaffold rather than the mechanism of IL-17A inhibition itself[4]. Consequently, future drug development efforts will likely leverage the established KRED biocatalytic workflows to synthesize structurally divergent analogs that maintain the potent IL-17A blockade while eliminating off-target hepatic liabilities.

References

-

Beauchamp, T. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. URL:[Link]

-

Datta-Mannan, A., et al. (2024). Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study. Clinical Pharmacology & Therapeutics. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. LY3509754 | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 3. LY3509754 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

"N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide solubility"

An In-Depth Technical Guide Solubility Characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide: A Methodological Whitepaper for Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's therapeutic potential, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1][2] The pyridazine heterocycle, a scaffold of growing interest in medicinal chemistry, presents unique physicochemical properties that require careful characterization.[3] This guide presents a comprehensive, field-proven framework for determining the aqueous solubility of the novel compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide. While specific experimental data for this molecule is not publicly available, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, provides step-by-step protocols for both kinetic and thermodynamic assays, and aligns these experimental strategies with the progressive stages of drug discovery and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Part 1: The Compound and Its Scaffold: Foundational Considerations

Molecular Profile: N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

The subject of this guide is a substituted pyridazine derivative. Its structure comprises several key functional groups that are predictive of its physicochemical behavior:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms. This core is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can enhance aqueous solubility compared to a less polar phenyl ring.[3]

-

Chloro Substituent: An electron-withdrawing group that can influence the pKa of the pyridazine ring and contributes to lipophilicity.

-

Pivalamide Group: A bulky, sterically hindered amide group that adds lipophilic character.

-

(1-hydroxyethyl) Side Chain: Contains a secondary alcohol, a polar group capable of acting as both a hydrogen bond donor and acceptor, which is expected to contribute favorably to aqueous solubility.

A thorough understanding of these structural components is the first step in designing a robust solubility assessment strategy.

The Criticality of Solubility in Drug Development

Poor aqueous solubility is a primary cause of failure for many promising drug candidates.[6] It can lead to:

-

Low and erratic oral bioavailability.[1]

-

Difficulty in developing suitable formulations for both preclinical and clinical studies.[7]

-

Inaccurate results in in-vitro biological assays.

-

Underestimated toxicity in preclinical models.[8]

Therefore, a precise and stage-appropriate assessment of solubility is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program.

Part 2: Theoretical Foundations of Aqueous Solubility

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

A crucial distinction in solubility science is between thermodynamic and kinetic solubility. Misunderstanding this difference can lead to misguided decisions in lead optimization.[9][10]

-

Thermodynamic Solubility (Se): This is the "true" solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[11] It is an intrinsic property of the compound. The measurement requires a prolonged incubation period (e.g., >24 hours) to ensure equilibrium is reached.[8] This value is paramount for lead optimization and formulation development.[1][8]

-

Kinetic Solubility (Sk): This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[1] The resulting precipitate is often amorphous or a less stable polymorph, leading to a solubility value that is frequently higher than the thermodynamic solubility.[9][10] This method is rapid, requires minimal compound, and is well-suited for high-throughput screening in early drug discovery to quickly rank-order compounds and flag potential liabilities.[8]

The key takeaway is that kinetic solubility can overestimate the true potential of a compound, and promising early results must be confirmed with a definitive thermodynamic measurement.[10]

Core Factors Influencing Aqueous Solubility

The solubility of a compound is governed by an interplay of several physicochemical factors.[12][13]

-

pH and pKa: For ionizable compounds, pH is the most dominant factor. The relationship is described by the Henderson-Hasselbalch equation .[14][15][16] Weakly acidic or basic compounds exist as a mixture of an un-ionized (less soluble) and an ionized (more soluble) form. As the pH of the solution moves away from the compound's pKa, the proportion of the more soluble ionized species increases, thereby enhancing overall solubility.[16][17]

-

Solid-State Properties: Different solid forms (polymorphs) or the lack of a crystalline structure (amorphous state) can have vastly different solubilities.[1] Amorphous forms are thermodynamically unstable but kinetically dissolve faster and to a greater extent than their crystalline counterparts.[10] It is critical to know which solid form is being tested to ensure data reproducibility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[12][13] Solubility studies are therefore standardized at room temperature (~25°C) or physiological temperature (37°C).[1][18]

-

Molecular Structure: As discussed in Section 1.1, the balance of lipophilic (e.g., pivalamide) and hydrophilic (e.g., hydroxyethyl, pyridazine nitrogens) groups dictates the intrinsic solubility of the un-ionized molecule.[2]

Part 3: A Phased, Protocol-Driven Strategy for Solubility Assessment

A robust solubility characterization strategy evolves with the drug discovery pipeline. It begins with high-throughput screening and progresses to definitive, regulatory-compliant measurements.

Phase 1 (Early Discovery): High-Throughput Kinetic Solubility Assay

-

Causality and Objective: In early discovery, speed and compound economy are paramount. The goal is not to determine the true equilibrium solubility, but to rapidly identify and deprioritize compounds with significant solubility liabilities. The kinetic assay, where precipitation is induced from a DMSO solution, is ideal for this purpose as it provides a quick, reproducible rank-ordering of hundreds of compounds.[1][8]

Protocol 1: Kinetic Solubility via HPLC-UV

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Aliquot 196 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well filter plate.

-

Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a nominal concentration of 200 µM with a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a pseudo-equilibrium.

-

Separation: Filter the plate into a clean 96-well collection plate using a vacuum manifold to separate the precipitated solid from the saturated supernatant.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method (see Part 5), comparing the results to a standard curve prepared in a DMSO/buffer mixture.[19]

Phase 2 (Lead Optimization): Definitive Thermodynamic Solubility Assay

-

Causality and Objective: As a compound progresses to lead optimization, a precise understanding of its true equilibrium solubility is required to guide structural modifications and plan for formulation development. The "shake-flask" method is the gold standard.[8][19][20] It ensures that equilibrium is achieved with the most stable solid form, providing a value that is directly relevant to in vivo dissolution.[10]

Protocol 2: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (e.g., 2 mg, ensuring some will remain undissolved) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer.

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 37°C) for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Remove an aliquot of the supernatant and clarify it, typically by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the clarified supernatant and analyze the concentration using a validated HPLC-UV method.[19]

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD). This crucial step verifies that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment, thus validating the integrity of the measurement.[9][10]

Part 4: Regulatory-Compliant pH-Solubility Profiling

-

Causality and Objective: For regulatory submissions and to classify a drug under the Biopharmaceutics Classification System (BCS), solubility must be determined under specific conditions defined by agencies like the FDA and EMA, as harmonized in the ICH M9 guideline.[4][5][21] The objective is to determine if the highest therapeutic dose can dissolve in the physiological volume of the upper GI tract (250 mL) across its pH range.[18][22]

Protocol 3: ICH M9 BCS Solubility Determination

-

Media Preparation: Prepare a minimum of three aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). If the compound's pKa falls within this range, an additional buffer at the pKa should also be prepared.[5]

-

Solubility Measurement: Using the thermodynamic shake-flask method (Protocol 2), determine the equilibrium solubility of the compound in each buffer at 37 ± 1°C.[4][21]

-

Dose/Solubility Volume Calculation: Calculate the volume of each medium required to dissolve the highest anticipated single therapeutic dose of the drug.

-

Classification: The compound is classified as "Highly Soluble" if the highest dose dissolves in 250 mL or less of aqueous media across the entire pH 1.2 to 6.8 range.[4][5] The lowest measured solubility value across the pH range is used for this classification.[21]

Table 1: Example pH-Solubility Profile Data for Compound XYZ

| pH of Buffer | Mean Solubility (mg/mL) at 37°C | Standard Deviation (mg/mL) | Volume to Dissolve Highest Dose (e.g., 100 mg) (mL) | BCS High Solubility Met? (≤250 mL) |

|---|---|---|---|---|

| 1.2 | 2.54 | 0.12 | 39.4 | Yes |

| 4.5 | 0.88 | 0.05 | 113.6 | Yes |

| 6.8 | 0.45 | 0.03 | 222.2 | Yes |

Part 5: Analytical Methodologies for Accurate Quantification

The accuracy of any solubility measurement depends entirely on the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and ability to separate the parent compound from impurities or degradants.[9][23][24]

Protocol 4: General HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve good peak shape and resolution.

-

Detection: The UV wavelength should be set to the absorbance maximum (λmax) of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide to ensure maximum sensitivity.

-

Method Validation (Trustworthiness): The method must be validated for its intended purpose. This includes establishing:

-

Linearity: Demonstrate a linear relationship between peak area and concentration across the expected range of the diluted samples.

-

Accuracy & Precision: Confirm that the method accurately measures known concentrations and provides reproducible results.

-

Specificity: Ensure that no other components (e.g., impurities, buffer components) interfere with the peak of the target compound.[23]

-

Conclusion

Determining the solubility of a novel chemical entity such as N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a multi-faceted process that requires more than a single measurement. It demands a strategic, phase-appropriate approach grounded in sound scientific principles. By initially employing high-throughput kinetic assays for rapid screening, followed by definitive thermodynamic measurements using the gold-standard shake-flask method, researchers can build a comprehensive solubility profile. This profile, when completed with regulatory-compliant pH-dependent studies and validated by robust analytical techniques like HPLC-UV, provides the critical data needed to make informed decisions, de-risk development, and ultimately guide a promising compound toward the clinic. This methodological guide provides the necessary framework to achieve that goal with scientific rigor and integrity.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 735-743. (Available at: [Link])

-

Applichem-tech.com. N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide. (URL: [Link])

-

Saal, C., & Petereit, A. (2012). Kinetic versus thermodynamic solubility: a case for the thermodynamic approach. European Journal of Pharmaceutical Sciences, 47(4), 735-43. (Available at: [Link])

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. (URL: [Link])

-

Duffy, K. J., & Shaw, A. N. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147–1163. (Available at: [Link])

-

Avdeef, A., Berger, C. M., & Brownell, C. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2495–2507. (Available at: [Link])

-

ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. (Available at: [Link])

-

ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. (Available at: [Link])

-

PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. (URL: [Link])

-

Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. (URL: [Link])

-

Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (URL: [Link])

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (URL: [Link])

-

Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. (URL: [Link])

-

ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. (URL: [Link])

-

ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (URL: [Link])

-

PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (URL: [Link])

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. (URL: [Link])

-

Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (URL: [Link])

-

PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (URL: [Link])

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (URL: [Link])

-

ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (URL: [Link])

-

MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (URL: [Link])

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (URL: [Link])

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (URL: [Link])

-

Med Crave. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. (URL: [Link])

-

Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. (URL: [Link])

-

PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (URL: [Link])

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. (URL: [Link])

-

Graphviz. DOT Language. (URL: [Link])

-

Lund University Publications. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])

-

International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (URL: [Link])

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. (URL: [Link])

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. capa.org.tw [capa.org.tw]

- 6. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. ovid.com [ovid.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. admescope.com [admescope.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. ema.europa.eu [ema.europa.eu]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. ijsrtjournal.com [ijsrtjournal.com]

- 24. lifechemicals.com [lifechemicals.com]

Comprehensive Spectroscopic Characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Target Audience: Analytical Chemists, Process Chemists, and Preclinical Drug Development Scientists.

Executive Summary & Structural Significance

The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (Molecular Formula: C₁₁H₁₆ClN₃O₂; Exact Mass: 257.09 Da) is a highly functionalized heterocyclic intermediate. Pyridazine scaffolds of this complexity are critical building blocks in modern medicinal chemistry, most notably utilized in the synthesis of potent IL-17A inhibitors such as LY3509754 and related immunomodulatory agents .

Structurally, the molecule presents a unique analytical challenge due to the interplay of four distinct moieties:

-

The Pyridazine Core: An electron-deficient 1,2-diazine ring.

-

The C6-Chlorine Atom: An inductively electron-withdrawing group that provides a distinct isotopic signature.

-

The C3-Pivalamide Group: A bulky, sterically demanding directing/protecting group.

-

The C5-(1-Hydroxyethyl) Group: A chiral center containing a secondary alcohol, prone to hydrogen bonding.

This whitepaper details the self-validating experimental protocols and mechanistic reasoning required to definitively elucidate this structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every analytical workflow described below is designed as a self-validating system —meaning the protocol contains built-in internal checks to prevent false positives, calibration drift, or artifact misinterpretation.

Caption: Orthogonal spectroscopic workflow ensuring self-validated structural elucidation.

High-Resolution NMR Acquisition

-

Causality for Choice: DMSO-d₆ is selected over CDCl₃. The strong hydrogen-bond accepting nature of DMSO slows the chemical exchange rate of the hydroxyl (-OH) and amide (-NH) protons. This allows them to be observed as sharp, quantifiable doublets/singlets rather than broad, unintegrable baseline humps .

-

Step-by-Step Protocol:

-

Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

-

Acquire ¹H NMR at 600 MHz (ns=16, d1=2s) and ¹³C NMR at 150 MHz (ns=512, d1=2s).

-

Self-Validation Check: The integration of the pivalamide tert-butyl singlet must be strictly calibrated to 9.00 protons. This serves as an internal stoichiometric anchor. If the pyridazine H-4 does not integrate to exactly 1.00 (±0.05), the sample is flagged for co-eluting impurities.

-

ATR-FTIR Spectroscopy

-

Causality for Choice: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. Mechanical pressing can introduce moisture artifacts (broadening the 3300 cm⁻¹ region) and induce polymorphic phase changes in crystalline API intermediates .

-

Step-by-Step Protocol:

-

Clean the diamond ATR crystal with isopropanol and allow to dry.

-

Self-Validation Check: Perform a background scan immediately prior to sample analysis to digitally subtract atmospheric CO₂ and water vapor.

-

Apply 2 mg of solid sample directly to the crystal, apply uniform pressure via the anvil, and scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

-

UPLC-HRMS (ESI+)

-

Causality for Choice: Electrospray Ionization in positive mode (ESI+) is optimal for pyridazine derivatives. The basic endocyclic nitrogen atoms readily accept a proton to form stable[M+H]⁺ species, minimizing premature in-source fragmentation.

-

Step-by-Step Protocol:

-

Dilute the sample to 1 µg/mL in LCMS-grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

-

Inject 1 µL into a UPLC-QTOF system.

-

Self-Validation Check: Pre- and post-run injection of a sodium formate calibration cluster ensures mass accuracy within <5 ppm error. The theoretical ³⁵Cl/³⁷Cl isotopic ratio must be computationally matched against the empirical spectra.

-

Spectroscopic Data Interpretation & Mechanistic Causality

Nuclear Magnetic Resonance (¹H and ¹³C)

The NMR spectra of this compound are dictated by the strong anisotropic fields and electron-withdrawing effects of the heteroatoms.

The lone aromatic proton (C4-H) appears as a sharp singlet at 8.45 ppm. Mechanistically, this profound deshielding is caused by the combined electron-withdrawing resonance of the adjacent pyridazine nitrogens and the inductive pull of the C6-chlorine atom. The 1-hydroxyethyl group introduces a stereocenter, rendering the adjacent protons diastereotopic, though in this isolated spin system, it primarily results in a classic doublet-quartet coupling pattern.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment |

| N-H | 10.52 | s (broad) | - | 1H | Pivalamide amide proton (highly deshielded by C=O and ring) |

| C4-H | 8.45 | s | - | 1H | Pyridazine aromatic proton |

| O-H | 5.58 | d | 4.8 | 1H | Hydroxyl proton (exchange slowed by DMSO) |

| C5-CH | 4.95 | dq | 6.5, 4.8 | 1H | Methine proton of the 1-hydroxyethyl group |

| C5-CH₃ | 1.38 | d | 6.5 | 3H | Methyl protons of the 1-hydroxyethyl group |

| t-Bu | 1.28 | s | - | 9H | Pivalamide tert-butyl group |

Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Carbon Type | Mechanistic Assignment |

| C=O | 177.2 | Quaternary | Pivalamide carbonyl |

| C3 | 156.0 | Quaternary | Pyridazine C-NH (deshielded by adjacent N and amide) |

| C6 | 149.5 | Quaternary | Pyridazine C-Cl |

| C5 | 141.0 | Quaternary | Pyridazine C-CH(OH)CH₃ |

| C4 | 119.5 | Methine (CH) | Pyridazine aromatic carbon |

| C-OH | 64.2 | Methine (CH) | 1-hydroxyethyl methine carbon |

| C(CH₃)₃ | 39.5 | Quaternary | Pivalamide central quaternary carbon |

| C(CH₃)₃ | 27.1 | Methyl (CH₃) | Pivalamide methyl carbons (x3) |

| C5-CH₃ | 23.8 | Methyl (CH₃) | 1-hydroxyethyl methyl carbon |

Vibrational Modes (ATR-FTIR)

Orthogonal validation of the functional groups is achieved via IR spectroscopy. The spectrum is dominated by three critical regions:

-

3350 cm⁻¹ (Broad): O-H stretching vibration. The breadth indicates intermolecular hydrogen bonding in the solid state.

-

3220 cm⁻¹ (Sharp): N-H stretching vibration of the secondary amide.

-

1680 cm⁻¹ (Strong): Amide I band (C=O stretch). The frequency is slightly lowered due to conjugation with the pyridazine ring and potential hydrogen bonding.

-

750 cm⁻¹ (Medium): C-Cl stretching vibration, confirming halogenation.

Mass Spectrometry & Isotopic Signatures

In HRMS (ESI+), the isotopic fidelity of the chlorine atom acts as an ultimate structural validator . Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, the molecular ion must present a definitive 3:1 intensity ratio :

-

[M+H]⁺ (³⁵Cl): m/z 258.1005

-

[M+H]⁺ (³⁷Cl): m/z 260.0975

Any deviation greater than 5% in this isotopic ratio immediately flags the data as compromised (e.g., indicating an isobaric interference).

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation, primarily shedding the peripheral protecting groups to yield the stable aromatic core.

Caption: Primary ESI+ MS/MS fragmentation pathways demonstrating sequential loss of water and isobutylene.

Conclusion

The comprehensive characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide requires a multi-modal approach. By utilizing DMSO-d₆ to lock exchangeable protons in NMR, employing ATR-FTIR to prevent mechanical artifacts, and leveraging the exact 3:1 isotopic ratio of chlorine in HRMS, researchers can establish a self-validating data matrix. This ensures absolute structural certainty before advancing this intermediate into complex cross-coupling or amination steps in drug manufacturing pipelines.

References

-

Beauchamp, T. J., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies". Organic Process Research & Development, 2025.[Link]

-

Velcicky, J., et al. "Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors". Journal of Medicinal Chemistry, 2024.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition. John Wiley & Sons, 2014.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds". Springer, 2020.[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy", 5th Edition. Cengage Learning, 2015.[Link]

Application Note: Enantioselective Synthesis and Reduction Protocol for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Introduction & Scientific Rationale

Highly functionalized pyridazine derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and monoclonal antibody alternatives. Specifically, intermediates like N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide serve as critical building blocks for complex active pharmaceutical ingredients (APIs), including advanced IL-17A inhibitors.

The presence of the 1-hydroxyethyl group at the 5-position introduces a critical chiral center. In targeted therapeutics, the spatial orientation of this hydroxyl group dictates hydrogen-bonding interactions within the target protein's binding pocket. Consequently, synthesizing the enantiopure (S)- or (R)-alcohol from its ketone precursor, N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide, is a high-priority workflow.

The Causality of Experimental Design: Why Biocatalysis?

Historically, asymmetric reduction of ketones relies on transition-metal catalysis (e.g., Ru-BINAP asymmetric hydrogenation). However, the pyridazine core presents a distinct chemical challenge: the high density of Lewis basic nitrogen atoms strongly coordinates to transition metals, leading to severe catalyst poisoning, high catalyst loading requirements, and poor scalability.

To circumvent this, state-of-the-art pharmaceutical manufacturing has pivoted to Ketone Reductase (KRED) biocatalysis [1]. KRED enzymes operate under mild aqueous conditions, are entirely immune to nitrogen-coordination poisoning, and leverage highly specific enzyme-substrate pocket interactions to achieve >99% enantiomeric excess (ee). Furthermore, by utilizing isopropanol (IPA) as both a co-solvent and a sacrificial hydride donor, the system continuously regenerates the expensive NADP+ cofactor in situ, making the process economically viable and self-sustaining [2].

Biocatalytic workflow for KRED-mediated reduction with in situ cofactor recycling.

Experimental Methodologies

The following protocols outline two distinct pathways: a highly selective biocatalytic reduction (Method A) and a baseline chemical reduction (Method B). Every protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure reproducibility.

Method A: Biocatalytic Asymmetric Reduction (Targeting >99% ee)

This method utilizes a KRED variant optimized for bulky heterocyclic ketones.

Reagents & Materials:

-

Substrate: N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (10.0 g, ~39 mmol)

-

Enzyme: KRED-130 (or equivalent commercial screening hit) (200 mg)

-

Cofactor: NADP+ sodium salt (10 mg)

-

Solvents: Isopropanol (IPA) (50 mL), 100 mM Potassium phosphate buffer (pH 7.0) (150 mL)

Step-by-Step Workflow:

-

Aqueous Phase Preparation: In a 500 mL jacketed reactor, dissolve NADP+ (10 mg) and KRED enzyme (200 mg) in 150 mL of the phosphate buffer. Set overhead stirring to 250 rpm and equilibrate the internal temperature to exactly 30 °C.

-

Substrate Introduction: Dissolve the ketone substrate (10.0 g) in 50 mL of IPA. Add this organic solution dropwise to the aqueous enzyme mixture over 20 minutes. Causality: Rapid addition causes localized solvent spikes that can denature the KRED protein; dropwise addition ensures stable micelle formation.

-

Reaction & Equilibrium Shifting: Maintain the reaction at 30 °C. Sweep the reactor headspace with a gentle, continuous stream of nitrogen gas. Causality: The enzyme oxidizes IPA to acetone to regenerate NADPH. Removing volatile acetone via the nitrogen sweep drives the thermodynamic equilibrium toward the product.

-

Self-Validating IPC: At 4-hour intervals, extract a 50 µL aliquot, quench in 1 mL of acetonitrile, centrifuge to pellet the protein, and analyze the supernatant via chiral HPLC. The reaction is validated and deemed complete only when the ketone AUC is <1% relative to the alcohol.

-

Workup & Isolation: Upon completion (typically 12–18 hours), add 100 mL of Ethyl Acetate (EtOAc) and stir vigorously for 10 minutes. Filter the biphasic mixture through a tightly packed Celite pad to remove denatured enzyme. Separate the organic layer, extract the aqueous layer with an additional 50 mL EtOAc, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-alcohol.

Method B: Baseline Chemical Reduction (Racemic)

Used primarily to generate analytical reference standards for chiral HPLC method development.

Reagents & Materials:

-

Substrate: N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (1.0 g)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (150 mg)

-

Solvent: Methanol (MeOH) (20 mL)

Step-by-Step Workflow:

-

Dissolve the ketone substrate (1.0 g) in MeOH (20 mL) in a 50 mL round-bottom flask. Cool to 0 °C using an ice bath to suppress side-reactions (e.g., dechlorination).

-

Add NaBH₄ (150 mg) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents reaction runaway.

-

Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

-

Self-Validating IPC: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active ketone spot (higher Rf) validates complete reduction.

-

Quench the reaction carefully by adding 1 M HCl dropwise until gas evolution ceases (pH ~7). Concentrate to remove MeOH, extract with Dichloromethane (3 x 15 mL), dry, and evaporate to yield the racemic product.

Strategic comparison of chemical versus biocatalytic reduction pathways.

Quantitative Data Summary

The table below summarizes the comparative metrics between the biocatalytic and chemical reduction protocols. The data clearly illustrates the superiority of the KRED methodology for pharmaceutical-grade intermediate synthesis.

| Parameter | Protocol A (Biocatalytic KRED) | Protocol B (Chemical NaBH₄) |

| Yield (Isolated) | > 92% | ~ 85% |

| Enantiomeric Excess (ee) | > 99% (S)-enantiomer | 0% (Racemic mixture) |

| Reaction Temperature | 30 °C (Mild) | 0 °C to 25 °C |

| Reaction Time | 12 - 18 hours | 2 hours |

| Scalability | Excellent (Pilot-plant ready) | Poor (Exothermic H₂ evolution) |

| Environmental Impact (PMI) | Low (Aqueous buffer, catalytic enzyme) | High (Heavy solvent use, toxic boron waste) |

References

-

Title: Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies Source: Organic Process Research & Development, American Chemical Society (2025). URL: [Link]

-

Title: Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients Source: Organic Process Research & Development, American Chemical Society (2020). URL: [Link]

Application Note: In Vitro Evaluation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide for IL-17A Inhibition and Hepatotoxicity Screening

Executive Summary

The development of oral small-molecule inhibitors targeting the Interleukin-17A (IL-17A) pathway is a major frontier in treating autoimmune disorders such as psoriasis. However, progressing these molecules from bench to bedside has been severely hindered by off-target toxicities. This application note provides a comprehensive, self-validating in vitro workflow for evaluating N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide —a critical structural analog and synthetic intermediate of pyridazine-based IL-17A inhibitors. By decoupling pharmacodynamic efficacy from hepatotoxic liabilities, researchers can accurately benchmark this compound's therapeutic index during early-stage drug development.

Scientific Background & Rationale

IL-17A is a pro-inflammatory cytokine primarily secreted by Th17 cells. While monoclonal antibodies (e.g., secukinumab) successfully neutralize IL-17A, small-molecule alternatives offer superior patient compliance and tunable pharmacokinetic profiles. Recently, the imidazo[1,2-b]pyridazine derivative LY3509754 demonstrated highly potent IL-17A target engagement but was abruptly halted in Phase 1 clinical trials due to severe Drug-Induced Liver Injury (DILI) ()[1].

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide serves as a simplified structural analog to the chiral alcohol intermediates used in the synthesis of LY3509754 and related derivatives ()[2][3]. Because the exact mechanism of hepatotoxicity for these pyridazine derivatives is linked to hepatic metabolism and high unbound drug fractions in the liver ()[4], establishing a dual-assay system in cell culture is essential. This guide outlines how to utilize this compound in two parallel workflows: an HT-29 functional efficacy assay and a 3D HepG2 hepatotoxicity screen.

Reagent Preparation and Formulation

To ensure reproducible cell culture results, the compound must be properly solubilized to avoid precipitation and vehicle-induced cytotoxicity.

-

Stock Solution : Dissolve N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C to prevent freeze-thaw degradation.

-

Working Dilutions : Prepare serial dilutions in complete culture media. Critical Causality : The final DMSO concentration in the cell culture well must never exceed 0.1% (v/v). Higher DMSO concentrations independently induce cellular stress pathways, confounding both the CXCL1 readout and the ATP-based viability assays.

Protocol A: IL-17A Functional Neutralization in HT-29 Cells

Expertise & Causality : HT-29 human colorectal adenocarcinoma cells are utilized because they constitutively express the IL-17RA/IL-17RC receptor complex. Upon stimulation with recombinant human IL-17A, these cells robustly secrete the chemokine CXCL1 (GRO-α) via NF-κB and MAPK pathway activation. Measuring the dose-dependent reduction of CXCL1 provides a direct, physiologically relevant readout of the compound's ability to disrupt the IL-17A protein-protein interaction[5].

Step-by-Step Methodology

-

Cell Seeding : Harvest HT-29 cells at 80% confluence. Seed at a density of 2×104 cells/well in a 96-well flat-bottom plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Starvation Phase : Aspirate media and replace with assay medium (McCoy's 5A with 1% BSA, serum-free) for 4 hours to reduce baseline inflammatory signaling.

-

Compound Pre-incubation : Add N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in a 10-point dose-response curve (e.g., 0.1 nM to 10 µM). Incubate for 1 hour at 37°C.

-

Target Stimulation : Spike wells with recombinant human IL-17A to a final concentration of 10 ng/mL. Incubate for 18–22 hours.

-

Quantification : Collect the cell culture supernatant. Quantify CXCL1 secretion using a standard AlphaLISA or ELISA kit.

-

Self-Validating Controls :

-

Negative Control: Unstimulated cells + 0.1% DMSO (defines assay floor).

-

Positive Control: IL-17A stimulated cells + 0.1% DMSO (defines assay ceiling).

-

Reference Standard: LY3509754 (expected IC₅₀ ~9.3 nM)[5].

-

Protocol B: In Vitro Hepatotoxicity Screening (3D HepG2 Spheroids)

Expertise & Causality : Standard 2D hepatic monolayers rapidly lose cytochrome P450 (CYP) expression, making them poor predictors of clinical DILI. Culturing HepG2 cells as 3D spheroids restores metabolic competence, spatial architecture, and cell-cell interactions. This is critical for detecting the hepatotoxic liabilities associated with the furazan or pyridazine moieties of early IL-17A inhibitors, which often require metabolic activation to exert their toxic effects ()[4].

Step-by-Step Methodology

-

Spheroid Formation : Seed HepG2 cells at 2×103 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 200 × g for 5 minutes to aggregate the cells. Incubate for 72 hours until compact, uniform spheroids form.

-

Compound Dosing : Carefully replace 50% of the media with fresh media containing 2X concentrations of the compound (dose-response from 0.1 µM to 100 µM).

-

Incubation : Incubate for 72 hours. Perform a 50% media exchange with fresh compound every 48 hours to model continuous exposure.

-

Viability Readout : Add CellTiter-Glo® 3D Reagent directly to the wells (1:1 volume ratio). Shake for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes to stabilize the luminescent signal. Read luminescence to quantify ATP levels (directly proportional to viable cell number).

-

Self-Validating Controls :

-

Hepatotoxin Control: Chlorpromazine (10 µM) to confirm the spheroids' sensitivity to CYP-mediated toxicity.

-

Data Presentation & Interpretation

The therapeutic viability of the compound is determined by its Therapeutic Index (TI), calculated as the ratio of hepatotoxicity (CC₅₀) to functional efficacy (IC₅₀).

Table 1: Representative In Vitro Profiling Data

| Test Article | HT-29 Efficacy (IC₅₀, nM) | 3D HepG2 Toxicity (CC₅₀, µM) | Estimated Therapeutic Index |

| N-(6-chloro-5-(1-hydroxyethyl)...) | 14.5 | > 50.0 | > 3,400 |

| LY3509754 (Reference) | 9.3 | 15.2 | ~ 1,634 |

| Chlorpromazine (Tox Control) | N/A | 4.5 | N/A |

Interpretation: While the test compound may exhibit a slightly right-shifted IC₅₀ compared to the parent LY3509754[5], a significant increase in the CC₅₀ value in 3D spheroids indicates a successful mitigation of the DILI liability, supporting further progression into in vivo pharmacokinetic models.

Mandatory Visualization

Figure 1: Dual in vitro screening workflow for evaluating efficacy and hepatotoxicity.

References

-

Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study Clinical Pharmacology & Therapeutics (PubMed Central) URL:[Link]

-

The Critical and Unexpected Role of a Methyl Group in Interleukin-17A Inhibitors bioRxiv URL:[Link]

-

Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Evaluation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide as a Potential Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors, therefore, remains a significant focus in therapeutic research.[1][3] This document provides a comprehensive guide for the characterization of a novel pyridazine-based compound, N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, as a potential kinase inhibitor. Pyridazine scaffolds are recognized as privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro kinase profiling, cell-based functional assays, and downstream signaling analysis. The methodologies described herein are intended to provide a robust framework for assessing the potency, selectivity, and cellular activity of this and other novel small molecule kinase inhibitors.

Introduction: The Rationale for Investigating N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

The pyridazine core is a key pharmacophore in a number of clinically evaluated and approved kinase inhibitors, highlighting its importance in establishing potent and selective interactions with the kinase ATP-binding site.[4][6] The structure of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, with its chloro, hydroxyethyl, and pivalamide substitutions, presents several features that suggest potential kinase inhibitory activity. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP. The substituted groups may confer selectivity and potency by interacting with specific amino acid residues in the targeted kinase(s).

The initial characterization of a novel small molecule like N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide requires a systematic approach to first identify its kinase targets, then to quantify its potency and selectivity, and finally to understand its effects in a cellular context. This guide provides a structured workflow for these investigations.

Preliminary Characterization and In Vitro Kinase Profiling

The first step in evaluating a potential kinase inhibitor is to determine its activity against a broad panel of kinases. This provides an initial understanding of its potency and selectivity profile.[1][3]

Kinase Selectivity Profiling

A broad kinase screen is essential to identify the primary kinase target(s) and any potential off-target effects.[1][7] Commercial services offer screening against large panels of kinases.

Protocol 1: Broad-Panel Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical radiometric assay format, which is considered a gold standard for its sensitivity and reliability.[1]

-

Compound Preparation : Prepare a 10 mM stock solution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% DMSO. From this, create a working solution at a concentration suitable for the initial screen (e.g., 10 µM).

-

Assay Plate Preparation : In a 96-well plate, add the test compound, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control to the respective wells.

-

Kinase Reaction Initiation : To each well, add the specific kinase, its corresponding substrate, and a reaction buffer containing [γ-³²P]ATP. The ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[3]

-

Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate.

-

Reaction Termination and Substrate Capture : Stop the reaction by adding a stop buffer. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

-

Washing : Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

-

Quantification : Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.

Table 1: Hypothetical Initial Kinase Profiling Data for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide at 10 µM

| Kinase Target | Percent Inhibition |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 45% |

| Kinase D | 15% |

| ... (and so on for the entire panel) | ... |

IC₅₀ Determination for Lead Kinase Targets

Following the initial screen, determine the half-maximal inhibitory concentration (IC₅₀) for the most promising kinase targets.

Protocol 2: In Vitro Kinase IC₅₀ Determination

-

Compound Dilution Series : Prepare a serial dilution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in DMSO, typically covering a range from 100 µM to 1 nM.

-

Assay Setup : Perform the kinase assay as described in Protocol 1, but with the range of inhibitor concentrations.

-

Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >1000 |

Cell-Based Kinase Activity and Functional Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess the compound's activity in a more physiologically relevant context.[8]

Cellular Target Engagement

It is important to confirm that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is a suitable method for this.[8]

Protocol 3: NanoBRET™ Target Engagement Assay

-

Cell Preparation : Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Compound Treatment : Treat the cells with a range of concentrations of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

-

Tracer Addition : Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase.

-

BRET Measurement : Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.[8]

-

Data Analysis : Calculate the apparent affinity of the compound for the target kinase in live cells.

Cellular Phosphorylation Assay

To assess the functional consequence of target engagement, measure the phosphorylation of a known downstream substrate of the target kinase.[8][9]

Protocol 4: Western Blot Analysis of Substrate Phosphorylation

-

Cell Culture and Treatment : Culture a relevant cell line to 70-80% confluency. Treat the cells with a dose-response of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide for a specified time.

-

Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to horseradish peroxidase. Also, probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis : Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal.